molecular formula C8H7BrCl2O2 B1460551 2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol CAS No. 70044-35-8

2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol

Cat. No. B1460551
CAS RN: 70044-35-8
M. Wt: 285.95 g/mol
InChI Key: NKDRAHQDMUZGLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol” can be inferred from its name. It likely contains a central ethan-1-ol (ethanol) group, with a bromo and dichlorophenoxy substituents attached to the second carbon . For a detailed structural analysis, it would be best to use computational chemistry software or consult a chemist.

Scientific Research Applications

Environmental Impact and Treatment

  • Wastewater Treatment from Pesticide Production : The pesticide production industry generates wastewater containing various toxic pollutants, including 2,4-D and its derivatives. Biological processes and granular activated carbon have been shown to effectively remove these compounds, potentially creating high-quality effluent and minimizing environmental impact (Goodwin et al., 2018).

  • Sorption to Soil and Organic Matter : Understanding the sorption behavior of phenoxy herbicides like 2,4-D in soil is crucial for assessing their environmental fate and mobility. Studies suggest that soil organic matter and iron oxides are significant sorbents for these chemicals, impacting their persistence and bioavailability in the environment (Werner et al., 2012).

  • Bioremediation Approaches : Bioremediation, involving the use of microorganisms to degrade or transform pollutants, is a promising strategy for addressing soil contamination by compounds such as DDT, a chemically related organochlorine. Research into microbial degradation pathways offers insights into potential treatments for soils contaminated by similar compounds (Foght et al., 2001).

  • Redox Mediators in Enzymatic Degradation : The application of enzymes, in conjunction with redox mediators, presents a novel approach to the remediation of recalcitrant organic pollutants found in industrial wastewater. This method enhances the efficiency and range of substrate degradation, suggesting a potential application for treating effluents containing complex chemical compounds (Husain & Husain, 2007).

properties

IUPAC Name

2-(4-bromo-2,6-dichlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDRAHQDMUZGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2,6-dichlorophenoxy)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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